molecular formula C9H10N4S B2375791 N-(6-methyl-1H-indazol-5-yl)thiourea CAS No. 691857-99-5

N-(6-methyl-1H-indazol-5-yl)thiourea

Cat. No. B2375791
M. Wt: 206.27
InChI Key: NWVUGPRSNMHENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the CAS Number: 691857-99-5 and a linear formula of C9H10N4S . It has a molecular weight of 206.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(6-methyl-1H-indazol-5-yl)thiourea” is 1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Anticancer Activity

Field : Medicinal Chemistry

Application : Indazole derivatives have been found to possess anticancer activity. For example, a drug called niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated.

Results : The results have shown that these derivatives can be effective in treating various types of cancer .

Antifungal and Antibacterial Activity

Field : Medicinal Chemistry

Application : Indazole derivatives have been found to possess antifungal and antibacterial activities .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of fungal or bacterial infection being treated.

Results : The results have shown that these derivatives can be effective in treating various types of fungal and bacterial infections .

Anti-inflammatory Activity

Field : Medicinal Chemistry

Application : Indazole derivatives have been found to possess anti-inflammatory activity .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of inflammation being treated.

Results : The results have shown that these derivatives can be effective in treating various types of inflammation .

Treatment of Parkinson’s Disease

Field : Neurology

Application : A structurally novel, highly potent drug-like compound developed by Merck, known as MLi-2, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the stage of Parkinson’s disease being treated.

Results : The results have shown that this derivative can be effective in treating Parkinson’s disease .

Antihypertensive Activity

Field : Medicinal Chemistry

Application : Indazole-containing heterocyclic compounds have been found to possess antihypertensive properties .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of hypertension being treated.

Results : The results have shown that these derivatives can be effective in treating hypertension .

Antidepressant Activity

Field : Psychiatry

Application : Indazole-containing heterocyclic compounds have been found to possess antidepressant properties .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of depression being treated.

Results : The results have shown that these derivatives can be effective in treating depression .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-methyl-1H-indazol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUGPRSNMHENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=S)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327827
Record name (6-methyl-1H-indazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6-methyl-1H-indazol-5-yl)thiourea

CAS RN

691857-99-5
Record name (6-methyl-1H-indazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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